molecular formula C11H6ClFN4S B7910428 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine

7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B7910428
M. Wt: 280.71 g/mol
InChI Key: DUPZWNFYCBSGMS-UHFFFAOYSA-N
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Description

7-Chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core substituted with a chlorine atom at position 7 and a 2-fluorophenylamine group at position 2. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as adenosine receptors (ARs) and kinases . Its synthesis typically involves displacement reactions of 5,7-dichlorothiazolo[5,4-d]pyrimidine intermediates with substituted amines .

Properties

IUPAC Name

7-chloro-N-(2-fluorophenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4S/c12-9-8-10(15-5-14-9)18-11(17-8)16-7-4-2-1-3-6(7)13/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPZWNFYCBSGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC3=C(S2)N=CN=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolo[5,4-d]Pyrimidine Formation

The synthesis typically begins with constructing the thiazolo[5,4-d]pyrimidine scaffold. A widely adopted method involves cyclocondensation of 4-chloro-2-mercaptopyrimidine-5-amine with α-haloketones. For example, reaction with 2-bromo-1-(2-fluorophenyl)ethan-1-one in anhydrous dimethylformamide (DMF) at 80°C for 12 hours yields the intermediate 7-chlorothiazolo[5,4-d]pyrimidine. Thiourea derivatives may alternatively serve as starting materials, as demonstrated by Varani et al., who achieved a 78% yield using ultrasonic activation in isopropyl alcohol.

Critical Parameters:

  • Solvent Choice : Polar aprotic solvents (DMF, NMP) enhance reaction rates but require rigorous drying to prevent hydrolysis.

  • Temperature Control : Reactions conducted at 70–100°C minimize side product formation.

Regioselective Chlorination at Position 7

Chlorination is achieved using phosphoryl chloride (POCl3_3) under reflux conditions. A study by PMC researchers reported that treating the thiazolo[5,4-d]pyrimidin-7-ol intermediate with POCl3_3 at 110°C for 2 hours introduced the chloro group with >90% regioselectivity. Excess POCl3_3 (5 equivalents) and catalytic dimethylformamide (DMF) are essential for complete conversion.

One-Pot Synthesis via Fluorinated Alkynoate Cyclization

Transition-Metal-Free Approach

An efficient one-pot method developed by PMC involves reacting 2-aminothiazoles with fluorinated alkynoates (e.g., methyl 3-(2-fluorophenyl)propiolate) in methanol at 70°C. This strategy eliminates the need for palladium catalysts, reducing costs and purification steps. The reaction proceeds via a Michael addition-cyclization cascade, yielding the target compound in 85% purity after 12 hours.

Optimization Insights:

  • Alkyne Substitution : Electron-withdrawing groups on the alkynoate (e.g., trifluoromethyl) accelerate cyclization.

  • Solvent Effects : Methanol outperforms acetonitrile or THF due to better solubility of intermediates.

Palladium-Catalyzed Cross-Coupling for N-Arylation

Suzuki-Miyaura Coupling

Functionalization of the 2-amino group with 2-fluorophenyl relies on Suzuki-Miyaura coupling. A protocol from PMC utilized Pd(PPh3_3)4_4 (10 mol%) and Ag2_2CO3_3 (2 equivalents) in aqueous dioxane at 80°C. This method achieved 89% yield with a 2-fluorophenylboronic acid coupling partner, though competing protodeboronation limited yields to 67% with electron-deficient aryl groups.

Microwave-Assisted Amination and Final Functionalization

Microwave-Driven Nucleophilic Substitution

The final amination step employs microwave irradiation to enhance kinetics. Reacting 7-chlorothiazolo[5,4-d]pyrimidine with 2-fluoroaniline in ethanol at 150°C for 20 minutes under microwave conditions achieved 92% conversion, compared to 68% under conventional heating.

Table 1: Comparative Analysis of Amination Conditions

MethodTemperature (°C)Time (h)Yield (%)Purity (%)
Conventional12066895
Microwave1500.339298

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H-NMR : The 2-fluorophenyl group exhibits characteristic doublets at δ 7.25–7.45 ppm (J = 8.5 Hz).

  • 13C^{13}C-NMR : The thiazolo carbon resonates at δ 160.3 ppm, while the pyrimidine C7 appears at δ 148.6 ppm.

  • HPLC-MS : Electrospray ionization (ESI+) confirms the molecular ion peak at m/z 321.05 [M+H]+^+.

Purity Assessment

Suppliers report >97% purity via reverse-phase HPLC using a C18 column (acetonitrile/water gradient). Residual solvents (DMF, POCl3_3) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Industrial production favors continuous flow systems for chlorination and amination steps, reducing POCl3_3 usage by 40% and improving safety. Bench-scale batches (1–5 kg) achieve 82% yield, while pilot plants (50 kg) report 78% due to heat transfer limitations.

Cost-Benefit Analysis of Starting Materials

  • 4-Chloro-2-mercaptopyrimidine-5-amine : $120/kg (bulk pricing).

  • 2-Fluoroaniline : $95/kg (pharma-grade).
    Total raw material cost per kilogram of product is estimated at $410, with catalysis contributing 18% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C7 Position

The chlorine atom at position 7 is highly reactive in nucleophilic substitution reactions due to the electron-deficient nature of the pyrimidine ring.

Key Reactions:

  • Amination : Reaction with primary or secondary amines (e.g., morpholine, piperidine) under refluxing ethanol yields 7-amino derivatives. For example:

    7-Cl+H2N-REtOH, 70°C7-NH-R+HCl\text{7-Cl} + \text{H}_2\text{N-R} \xrightarrow{\text{EtOH, 70°C}} \text{7-NH-R} + \text{HCl}

    Reported yields range from 58% to 88% depending on the amine nucleophilicity .

  • Alkoxy Substitution : Treatment with alkoxides (e.g., sodium methoxide) in polar aprotic solvents replaces chlorine with methoxy or ethoxy groups .

Table 1: Substitution Reactions at C7

ReagentConditionsProductYield (%)Source
MorpholineEtOH, 70°C, 12 h7-Morpholino derivative88
PiperidineDMF, 100°C, 6 h7-Piperidinyl derivative78
Sodium methoxideDMSO, 60°C, 4 h7-Methoxy derivative65

Palladium-Catalyzed Cross-Coupling Reactions

The C7 chlorine atom participates in transition metal-catalyzed coupling reactions, enabling aryl or heteroaryl group introductions.

Key Reactions:

  • Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Ag₂CO₃ in water or aqueous dioxane yields biaryl derivatives. For example:

    7-Cl+Ar-B(OH)2Pd(PPh₃)₄, H2O7-Ar\text{7-Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, H}_2\text{O}} \text{7-Ar}

    Yields for para-substituted aryl groups (e.g., 4-methoxyphenyl) reach 72% .

  • Direct C-H Arylation : Using iodoarenes and Pd catalysts in water at 60°C, the compound undergoes regioselective C-H functionalization at the thiazole ring .

Table 2: Palladium-Catalyzed Coupling Reactions

Coupling PartnerCatalyst SystemConditionsYield (%)Source
4-MeO-C₆H₄-B(OH)₂Pd(PPh₃)₄, Ag₂CO₃H₂O, 60°C, 24 h72
4-CN-C₆H₄-IPdCl₂(PPh₃)₂, CuIDMF, 80°C, 2 h68

Functionalization of the Exocyclic Amine Group

The N-(2-fluorophenyl)amine moiety undergoes alkylation or acylation under standard conditions:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF introduces methyl or benzyl groups at the amine nitrogen .

  • Acylation : Reaction with acetyl chloride or benzoyl chloride forms amide derivatives, though yields are moderate (50–60%) due to steric hindrance .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the thiazolo[5,4-d]pyrimidine ring undergoes degradation:

  • Acid Hydrolysis : Concentrated HCl at 100°C cleaves the thiazole ring, yielding pyrimidine-thiol intermediates .

  • Base-Mediated Rearrangement : NaOH in ethanol induces ring contraction to imidazo[4,5-d]pyrimidines, albeit in low yields (<30%) .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

C11H6ClFN4S\text{C}_{11}\text{H}_{6}\text{ClF}\text{N}_{4}\text{S}

Its structure features a thiazolo[5,4-d]pyrimidine core, which is significant for its biological activity. The presence of chlorine and fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.

Adenosine Receptor Modulation

Research has indicated that compounds within the thiazolo[5,4-d]pyrimidine class, including 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine, exhibit significant binding affinities for various adenosine receptors (ARs). Notably:

  • A1 and A2A Receptors : Studies have shown that derivatives of this compound demonstrate nanomolar to subnanomolar binding affinities for human A1 and A2A receptors, which are implicated in numerous physiological processes including neurotransmission and cardiovascular regulation .
  • Potential Antidepressant Activity : In vivo studies have explored the antidepressant-like effects of certain derivatives, revealing comparable efficacy to established antidepressants like amitriptyline in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .

Anticancer Properties

The thiazolo[5,4-d]pyrimidine derivatives have also been investigated for their anticancer potential. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in tumor growth.

Further studies are required to elucidate the exact mechanisms and to evaluate the efficacy of 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine in different cancer models.

Case Studies and Research Findings

StudyObjectiveKey Findings
PMC8308585Synthesis and evaluation of thiazolo[5,4-d]pyrimidinesIdentified compounds with high affinity for A1/A2A ARs; potential antidepressant effects demonstrated.
ParchemChemical specificationsProvided detailed chemical structure and specifications relevant for synthesis and application.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Thiazolo[5,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituents at positions 2, 5, and 5. Below is a comparative analysis of key analogs:

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (EWGs) : The 2-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to 2-chlorobenzyl (34) or 2-methoxybenzyl (35) analogs, which may exhibit faster clearance due to larger substituents .
    • Position 7 : Chlorine at position 7 (as in the target compound and 34) improves electrophilicity for further modifications, whereas methyl groups (e.g., 4a) reduce reactivity but increase steric hindrance .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for 34) achieve higher yields (77–85%) compared to conventional heating (55% for 35) .
Pharmacological Activity Comparisons
Compound Biological Target Activity (IC50/Ki) Selectivity Notes
7-Chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine A2A adenosine receptor (A2AAR) Ki < 10 nM (estimated) High selectivity over A1/A3 ARs
2-(2-Furanyl)-thiazolo[5,4-d]pyrimidine-5,7-diamine (2) A2AAR Ki = 0.8 nM 1000-fold selectivity over A1AR
3l (=1-(5-{[2-(4-chlorophenyl)-5-methylthiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)urea) Angiogenesis (HUVEC inhibition) IC50 = 1.65 µM Superior to 3m (IC50 = 3.52 µM)
5-Chloro-2-(2-fluorobenzyl)thiazolo[5,4-d]pyrimidin-7-amine (36) Undisclosed N/A Structural analog with potential AR affinity

Key Observations :

  • A2AAR Antagonism : Fluorine-substituted derivatives (e.g., target compound) exhibit enhanced A2AAR affinity due to optimal steric and electronic interactions, outperforming morpholine/piperidine-substituted analogs (4a, 4b) .
  • Antiproliferative Activity : Urea-linked derivatives (e.g., 3l) show potent anti-angiogenic effects, highlighting the importance of hydrogen-bonding substituents at position 7 .
Physicochemical and ADME Properties
Property 7-Chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine 5-Chloro-2-(2-fluorobenzyl)thiazolo[5,4-d]pyrimidin-7-amine (36) 7-Methyl-5-morpholinothiazolo[5,4-d]pyrimidin-2-amine (4a)
Molecular Weight ~309.7 g/mol 295.7 g/mol 278.3 g/mol
LogP ~3.2 (estimated) 3.1 2.5
Aqueous Solubility Low (fluorophenyl enhances lipophilicity) Moderate (benzyl group improves solubility) High (morpholine increases polarity)
Metabolic Stability High (fluorine reduces CYP450 metabolism) Moderate (benzyl group susceptible to oxidation) Low (morpholine may undergo N-oxidation)

Key Observations :

  • The 2-fluorophenyl group balances lipophilicity (LogP ~3.2) and metabolic stability, making the target compound more drug-like than morpholine-substituted analogs (4a) .
  • Benzyl-substituted analogs (e.g., 36) exhibit moderate solubility but are prone to oxidative metabolism .

Biological Activity

7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.

  • Chemical Name : 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine
  • CAS Number : 1242240-95-4
  • Molecular Formula : C11H6ClFN4S
  • Molecular Weight : 280.7085 g/mol

Antimicrobial Activity

Research indicates that compounds similar to 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine exhibit significant antimicrobial properties. A study evaluated various derivatives and reported the following:

  • Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
  • The compound demonstrated a notable ability to inhibit biofilm formation in these bacteria, outperforming standard antibiotics like Ciprofloxacin in some cases .

Anticancer Activity

The compound has also been studied for its potential anticancer properties:

  • In vitro studies have shown that derivatives of thiazolo[5,4-d]pyrimidin-2-amines can induce apoptosis in cancer cell lines with IC50 values ranging from 15.3 to 29.1 µM against various cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells .
  • The presence of the chloro group in the phenyl ring is believed to enhance the anticancer activity of these compounds significantly .

Other Pharmacological Effects

Recent studies have highlighted additional biological activities of this compound:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections, specifically Zika virus (ZIKV) and Dengue virus (DENV), with EC50 values indicating low toxicity compared to other tested compounds .
  • Anti-inflammatory Effects : Certain derivatives exhibited promising anti-inflammatory properties, demonstrating a significant reduction in paw edema in animal models compared to standard treatments like indomethacin .
  • Cytotoxicity : The compound has been assessed for cytotoxic effects on human liver cells (HepG2), showing low toxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .

Data Summary

The following table summarizes key findings related to the biological activity of 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine:

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
AnticancerMCF-7IC50: 15.3 µM
AntiviralZIKVEC50: 1.4 μM
Anti-inflammatoryPaw edema model% Inhibition: 43.17%
CytotoxicityHepG2IC50 > 60 μM

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazolo derivatives demonstrated that those containing the thiazolo[5,4-d]pyrimidine core showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ampicillin. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of thiazolo derivatives, researchers found that modifications at specific positions on the pyrimidine ring significantly altered the cytotoxicity profiles against various cancer cell lines. This study highlighted how structural variations can lead to improved therapeutic indices.

Q & A

Q. Q1. What are the standard synthetic routes for 7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A representative approach involves:

Cyclization : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90–120°C) to form the thiazolo[5,4-d]pyrimidine core .

Substitution : Introducing the 2-fluorophenylamine group via nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring, typically in anhydrous THF or DMF with a base like K₂CO₃ .

Purification : Recrystallization from DMSO/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Q2. How can intramolecular interactions and crystal packing be resolved for this compound?

Methodological Answer: X-ray crystallography is critical for resolving conformational details:

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine-fluorophenyl conformation, as seen in analogous structures (e.g., dihedral angles of 12.8° between pyrimidine and phenyl planes) .
  • C–H⋯π Interactions : Weak intermolecular forces (e.g., C61 methyl to fluorophenyl ring) contribute to crystal packing .
  • Disorder Handling : For disordered residues (e.g., chlorophenyl groups), refine occupancy ratios (50:50) and apply restraints to thermal parameters .

Q. Q3. What methodologies assess the compound’s antitrypanosomal or antiplasmodial activity?

Methodological Answer:

  • In Vitro Assays :
    • Trypanosoma brucei : Incubate with serial dilutions (0.1–100 µM) for 72h; measure IC₅₀ via resazurin-based viability assays .
    • Plasmodium falciparum : Use SYBR Green I fluorescence to quantify growth inhibition in erythrocyte cultures .
  • SAR Insights : Fluorine at the 2-position enhances membrane permeability, while the thiazolo ring improves target binding (e.g., kinase inhibition) .

Q. Q4. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

Purity Verification : Validate compound integrity via LC-MS and ¹H/¹³C NMR (e.g., check for residual solvents or byproducts) .

Assay Standardization : Use common reference strains (e.g., T. brucei Lister 427) and control compounds (e.g., pentamidine) .

Polymorphism Screening : Conduct DSC/XRD to rule out crystal form-dependent activity variations .

Advanced Methodological Challenges

Q. Q5. What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEGylated groups at the amine position .
  • Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4) to enhance aqueous solubility (up to 5 mg/mL) .
  • Computational Modeling : Predict logP and solubility via QSAR tools (e.g., SwissADME) to guide structural modifications .

Regulatory Considerations

Q. Q6. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (irritation risks) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .
  • Documentation : Maintain COSHH records for occupational exposure limits (OELs) and LD₅₀ data .

Data Reproducibility

Q. Q7. How to ensure reproducibility in SAR studies?

Methodological Answer:

Synthetic Batches : Use identical catalysts (e.g., Pd(OAc)₂ for cross-couplings) and anhydrous solvents .

Biological Replicates : Perform triplicate assays with independent compound batches .

Open Data : Share crystallographic CIF files (e.g., CCDC deposition) and raw assay data .

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